Perindopril erbumine

Descripción general

Descripción

Perindopril is a long-acting angiotensin-converting enzyme inhibitor used primarily to treat hypertension, mild to moderate congestive heart failure, and to reduce cardiovascular risk in patients with hypertension or post-myocardial infarction . It is a prodrug that is rapidly metabolized in the liver to its active form, perindoprilat .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of perindopril involves several key steps. One common method includes the reaction of a compound of formula (I) with a compound of formula (VII) to give a compound of formula (VIII), followed by catalytic hydrogenation to yield perindopril . Another method involves mixing 2-keto-ethyl valerate with L-alanine methyl ester hydrochloride and carrying out an amination reduction reaction .

Industrial Production Methods

Industrial production of perindopril typically involves the use of S-indoline-2-carboxylic acid in the form of an alkali metal salt, such as the sodium salt, in the hydrogenation reaction . This method ensures high yield and purity of the final product.

Análisis De Reacciones Químicas

Chemical Description

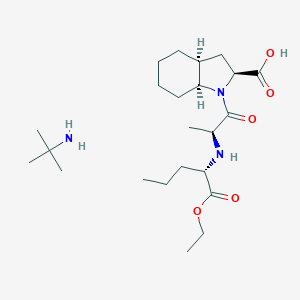

Perindopril erbumine is chemically described as (2S,3∝S,7∝S)-1-[(S)-N-[(S)-1-Carboxy-butyl]alanyl]hexahydro-2-indolinecarboxylic acid, 1-ethyl ester, compound with tert-butylamine (1:1) . Its molecular formula is CHNOCHN, with a molecular weight of 368.47 (free acid) or 441.61 (salt form) . this compound is a white, crystalline powder that is freely soluble in water, alcohol, and chloroform .

Oxidative Coupling Reaction with 2,6-Dichloroquinone-4-Chlorimide (DCQC)

This compound can undergo an oxidative coupling reaction with 2,6-dichloroquinone-4-chlorimide (DCQC) to form a colored product, which can be used for its quantitative determination .

Proposed Mechanism

The iminio group in perindopril directly couples with the N-Cl in DCQC to yield a colored species .

Optimized Conditions

Several factors influence the oxidative coupling reaction :

- Concentration of DCQC The concentration of DCQC affects the reaction.

- Time for color development The time allowed for color development is a factor.

- Solvent effect The solvent used can influence the reaction.

- Temperature Temperature plays a role in the reaction.

- pH The pH of the reaction medium is another important factor.

Quantitative Analysis of this compound

Spectrophotometric Determination: this compound can be determined quantitatively by UV absorption at 204 nm . A calibration curve is constructed by measuring the absorbance of a series of standard solutions at different concentrations . The concentration of the drug sample can then be calculated using this calibration curve .

Linearity

The analytical procedure exhibits a linear relationship within the Beer's law range (25 – 75 µg mL) with a high correlation coefficient (r = 0.9999) .

Limits of Detection (LOD) and Quantification (LOQ)

The limit of detection (LOD) and limit of quantification (LOQ) are calculated using the following expressions :Where is the slope of the calibration curve, and is the standard deviation of the intercept .

Hydrolysis of this compound

This compound is a pro-drug that is metabolized in vivo by hydrolysis of the ester group to form perindoprilat, the biologically active metabolite . Perindoprilat is an ACE inhibitor . It competes with angiotensin I for binding to ACE and inhibits the enzymatic proteolysis of angiotensin I to angiotensin II .

Impact on Hypertension and Vascular Abnormalities

Perindopril has demonstrated the ability to reverse some vascular abnormalities associated with hypertension, such as arterial stiffness and left ventricular hypertrophy . Studies indicate that perindopril significantly decreases carotid-femoral aortic pulse wave velocity (PWV), enhances arterial compliance, and reduces left ventricular mass index .

Aplicaciones Científicas De Investigación

Indications and Mechanism of Action

Perindopril erbumine is primarily indicated for:

- Hypertension : It effectively treats mild to moderate essential hypertension, either as monotherapy or in combination with other antihypertensive agents, particularly thiazide diuretics .

- Congestive Heart Failure : It serves as adjunctive therapy in managing mild to moderate heart failure, typically alongside diuretics and sometimes digitalis glycosides .

- Cardiovascular Risk Reduction : this compound is utilized in patients with stable coronary artery disease to reduce the risk of cardiovascular events, including myocardial infarction and cardiac arrest .

The mechanism of action involves the inhibition of ACE, leading to decreased production of angiotensin II, a potent vasoconstrictor. This results in vasodilation, reduced blood pressure, and decreased workload on the heart .

Hypertension Management

A study involving hypertensive patients demonstrated that this compound significantly lowered systolic and diastolic blood pressure compared to placebo. Patients treated with perindopril showed a reduction in cardiovascular events over a follow-up period of five years .

Heart Failure Treatment

In a randomized controlled trial, this compound was shown to improve symptoms and exercise capacity in patients with heart failure. The trial reported a 30% reduction in hospitalizations related to heart failure among those treated with perindopril compared to those receiving standard care .

Post-Myocardial Infarction Care

Research has indicated that this compound reduces mortality rates in post-myocardial infarction patients. A meta-analysis found that patients receiving perindopril had a 20% lower risk of death from cardiovascular causes compared to those who did not receive ACE inhibitors .

Dosage and Administration

The recommended starting dose for adults is typically 4 mg once daily, which may be adjusted based on individual response and tolerability. In elderly patients or those with renal impairment, a lower starting dose of 2 mg is advised .

Safety Profile and Side Effects

While generally well-tolerated, this compound can cause side effects such as:

- Hypotension

- Hyperkalemia

- Renal impairment

Monitoring blood pressure and renal function is essential during treatment initiation and dose adjustments .

Comparative Efficacy

| Application | This compound | Other ACE Inhibitors | Thiazide Diuretics |

|---|---|---|---|

| Hypertension | Effective | Effective | Moderate |

| Heart Failure | Yes | Yes | No |

| Cardiovascular Risk Reduction | High efficacy | High efficacy | Low |

Mecanismo De Acción

Perindopril works by inhibiting the angiotensin-converting enzyme, which is responsible for the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor . By blocking this conversion, perindopril reduces the levels of angiotensin II, leading to vasodilation, decreased blood pressure, and reduced workload on the heart . The molecular targets include the angiotensin-converting enzyme and the renin-angiotensin-aldosterone system .

Comparación Con Compuestos Similares

Similar Compounds

Lisinopril: Another angiotensin-converting enzyme inhibitor used to treat hypertension and heart failure.

Amlodipine: A calcium channel blocker used for treating hypertension and angina.

Uniqueness of Perindopril

Perindopril is unique due to its long-acting nature and its ability to provide sustained 24-hour antihypertensive activity with once-daily dosing . It also has a lower incidence of side effects such as cough and first-dose hypotension compared to other angiotensin-converting enzyme inhibitors .

Actividad Biológica

Perindopril erbumine is a well-established angiotensin-converting enzyme (ACE) inhibitor, primarily used for the treatment of hypertension and heart failure. This article explores its biological activity, mechanisms of action, clinical efficacy, and safety profile, supported by various studies and findings.

This compound is a prodrug that is converted in the body to its active form, perindoprilat. It inhibits the ACE enzyme, which plays a crucial role in the renin-angiotensin-aldosterone system (RAAS). By inhibiting ACE, perindopril reduces the production of angiotensin II, a potent vasoconstrictor. This leads to vasodilation, decreased blood pressure, and reduced strain on the heart.

- IC50 Value : The potency of this compound as an ACE inhibitor is indicated by its IC50 value of 1.05 nM, demonstrating its effectiveness in suppressing ACE activity .

Blood Pressure Reduction

Numerous studies have shown that perindopril effectively lowers blood pressure in hypertensive patients. A systematic review indicated that doses ranging from 4 to 8 mg once daily significantly reduced both systolic (SBP) and diastolic blood pressure (DBP) over a 24-hour period. The response rates for achieving target DBP levels were notably higher compared to other ACE inhibitors like captopril .

| Study | Population | Dosage | SBP Reduction | DBP Reduction |

|---|---|---|---|---|

| Randomized Trial A | Hypertensive patients | 4-8 mg daily | 11.1 mmHg | 8.5 mmHg |

| Randomized Trial B | Elderly patients | 2-4 mg daily | 15.8 mmHg | 7.8 mmHg |

Cardiovascular Outcomes

Long-term studies have demonstrated that perindopril not only lowers blood pressure but also improves cardiovascular outcomes. For instance, in patients with end-stage renal failure, perindopril was associated with a significant reduction in all-cause mortality and cardiovascular events . The EUROPA study highlighted a 20% reduction in cardiovascular mortality among patients treated with perindopril compared to placebo over an extended follow-up period .

Safety Profile

While perindopril is generally well-tolerated, certain adverse effects have been documented. The most common side effect is a persistent cough, seen in about 10% of patients. Other serious but rare side effects include angioedema and renal impairment .

- Angioedema Incidence : Approximately 0.1-0.2% of patients may experience life-threatening angioedema associated with ACE inhibitors .

Case Studies

- Delirium Induced by Perindopril : A case report documented a 51-year-old female who developed transient delirium after starting treatment with perindopril combined with amlodipine. This highlights the need for careful monitoring when initiating therapy .

- Combination Therapy : In another study involving fixed-dose combinations of perindopril and amlodipine, patients demonstrated superior blood pressure control compared to those receiving monotherapy .

Q & A

Q. Basic: What analytical methods are validated for quantifying Perindopril Erbumine in pharmaceutical formulations?

Answer:

Validated methods include:

- HPLC and LC-MS/MS : Used for high sensitivity in plasma and tablet analysis, with protocols optimized for retention times and mobile phase composition .

- UV-Vis Spectrophotometry : Utilizes reagents like Tropaeolin OOO or 2,4-dinitrofluorobenzene to form chromogenic complexes, enabling quantification at specific wavelengths (e.g., 430–450 nm) .

- Ion-Association Complex Formation : Enhances detection limits in formulations, validated via linearity (R² > 0.99) and recovery studies (95–105%) .

Q. Basic: How to ensure the purity of this compound reference standards?

Answer:

- Follow USP guidelines (e.g., USP Catalog #1510889), which account for impurities like imidazole (0.02%) via mass balance equations .

- Use monograph-specified tests (e.g., Limit of Perindopril Related Compound A) to validate purity thresholds .

Q. Advanced: How to design experiments for optimizing this compound formulations?

Answer:

- Factorial Design : Apply a 3² full factorial design to study variables (e.g., superdisintegrant concentration, binder ratio). For example, optimize disintegration time using Ac-Di-Sol (6% w/w) and Avicel PH101 .

- Taste Masking : Use Eudragit E 100 (1:3 drug-to-polymer ratio) to mask bitterness, validated via in vitro dissolution and sensory panels .

Q. Advanced: How to address contradictions in pharmacokinetic data between studies?

Answer:

- Cross-Validation : Compare results from LC-MS/MS (plasma) and UV-Vis (tablet) methods to identify method-specific biases (e.g., matrix effects) .

- Control Variables : Standardize food intake, sampling times, and metabolizer phenotypes (e.g., CYP450 status) to reduce inter-study variability .

Q. Basic: What in vitro assays assess this compound's ACE inhibition?

Answer:

- IC50 Determination : Measure inhibition of angiotensin I conversion using recombinant ACE, reporting IC50 values (e.g., 1.05 nM) .

- Binding Affinity Studies : Use radiolabeled ligands to quantify selectivity ratios (e.g., 1.44 for bradykinin vs. angiotensin I binding) .

Q. Advanced: How to handle variability in bioanalytical data from clinical studies?

Answer:

- Statistical Tools : Apply mixed-effects models to account for inter-individual variability (e.g., age, renal function) .

- Outlier Analysis : Use Grubbs’ test or Dixon’s Q-test to exclude anomalous data points (e.g., due to non-compliance) .

Q. Basic: What pharmacokinetic parameters are critical for bioequivalence studies?

Answer:

- Cmax and AUC : Ensure 90% confidence intervals fall within 80–125% for generic vs. innovator formulations .

- Tmax and Half-Life : Monitor absorption rates and metabolite conversion (e.g., perindoprilat bioavailability ~25%) .

Q. Advanced: How to design mechanistic studies on this compound's anti-tumor effects?

Answer:

- Animal Models : Use SCC-VII tumor-bearing mice to assess VEGF inhibition (e.g., 2 mg/kg/day reduces angiogenesis by 40%) .

- Transcriptional Analysis : Quantify VEGF mRNA levels via qPCR in treated vs. control tumors .

Q. Basic: What ethical considerations apply to clinical trials involving this compound?

Answer:

- IRB Approval : Disclose study design, risks (e.g., fetal toxicity), and informed consent protocols in ethics applications .

- Data Management : Securely store participant data with anonymization to comply with GDPR/HIPAA .

Q. Advanced: How to resolve discrepancies in impurity profiling across batches?

Answer:

- Forced Degradation Studies : Expose samples to heat, light, and humidity to identify degradation pathways (e.g., imidazole formation) .

- Stability-Indicating Methods : Validate HPLC conditions to separate and quantify impurities (e.g., Perindopril Related Compound A) .

Propiedades

IUPAC Name |

(2S,3aS,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32N2O5/c1-4-8-14(19(25)26-5-2)20-12(3)17(22)21-15-10-7-6-9-13(15)11-16(21)18(23)24/h12-16,20H,4-11H2,1-3H3,(H,23,24)/t12-,13-,14-,15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPVQLZZIHOAWMC-QXKUPLGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C(=O)OCC)N[C@@H](C)C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6023440 | |

| Record name | Perindopril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Perindopril | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014928 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.22e+00 g/L | |

| Record name | Perindopril | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014928 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

There are two isoforms of ACE: the somatic isoform, which exists as a glycoprotein comprised of a single polypeptide chain of 1277; and the testicular isoform, which has a lower molecular mass and is thought to play a role in sperm maturation and binding of sperm to the oviduct epithelium. Somatic ACE has two functionally active domains, N and C, which arise from tandem gene duplication. Although the two domains have high sequence similarity, they play distinct physiological roles. The C-domain is predominantly involved in blood pressure regulation while the N-domain plays a role in hematopoietic stem cell differentiation and proliferation. ACE inhibitors bind to and inhibit the activity of both domains, but have much greater affinity for and inhibitory activity against the C-domain. Perindoprilat, the active metabolite of perindopril, competes with ATI for binding to ACE and inhibits and enzymatic proteolysis of ATI to ATII. Decreasing ATII levels in the body decreases blood pressure by inhibiting the pressor effects of ATII as described in the Pharmacology section above. Perindopril also causes an increase in plasma renin activity likely due to a loss of feedback inhibition mediated by ATII on the release of renin and/or stimulation of reflex mechanisms via baroreceptors. | |

| Record name | Perindopril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00790 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

82834-16-0, 107133-36-8 | |

| Record name | Perindopril | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82834-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perindopril [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082834160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perindopril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00790 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Perindopril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Indole-2-carboxylic acid, 1-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)butyl]amino]-1-oxopropyl]octahydro-, (2S,3aS,7aS) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERINDOPRIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y5GMK36KGY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Perindopril | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014928 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.